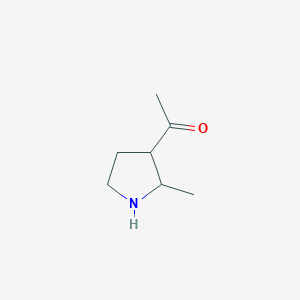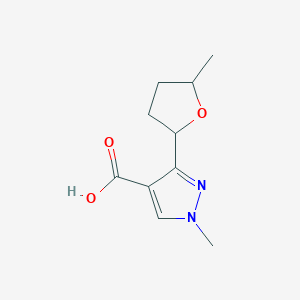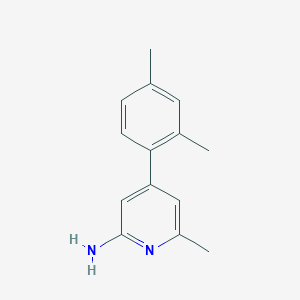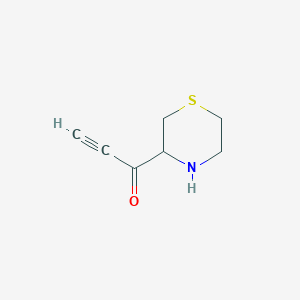
Anthracen-1-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracen-1-ylboronic acid is an organoboron compound with the molecular formula C14H11BO2. It is a derivative of anthracene, where a boronic acid group is attached to the first carbon of the anthracene ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anthracen-1-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of anthracene derivatives using boron reagents. For instance, the electrophilic borylation of aryl Grignard reagents prepared from arylbromides can be performed by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex . Another method involves the palladium-catalyzed coupling of pinacolborane with aryl halides or triflates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale has been reported, enabling the synthesis of various compounds with remarkable throughput .
Analyse Chemischer Reaktionen
Types of Reactions: Anthracen-1-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form anthracene derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other boronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as PdCl2(dppf), along with bases like triethylamine, are commonly used in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
Anthracen-1-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of anthracen-1-ylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination . This mechanism is crucial for the efficient formation of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
9-Anthraceneboronic acid: Similar in structure but with the boronic acid group attached to the ninth carbon of the anthracene ring.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of an anthracene ring.
Naphthalen-1-ylboronic acid: Another aromatic boronic acid with a naphthalene ring instead of anthracene.
Uniqueness: Anthracen-1-ylboronic acid is unique due to its specific structure, which allows it to participate in reactions that other boronic acids may not. Its large aromatic system provides unique electronic properties, making it valuable in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
Molekularformel |
C14H11BO2 |
|---|---|
Molekulargewicht |
222.05 g/mol |
IUPAC-Name |
anthracen-1-ylboronic acid |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,16-17H |
InChI-Schlüssel |
DYBXVITUBPGBBW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC2=CC3=CC=CC=C3C=C12)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)


![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)

![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)
![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)



![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)

